2-{[(2-fluorophenyl)carbonyl]amino}-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(2-Fluorobenzamido)-N-(2-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobenzamido)-N-(2-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the benzothiophene core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzamido)-N-(2-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Aromatic substitution reactions can occur, especially on the benzothiophene core, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-(2-Fluorobenzamido)-N-(2-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzamido)-N-(2-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene derivatives: These compounds share a similar core structure and exhibit comparable electronic and optical properties.
Benzothiadiazole derivatives: These compounds are used in similar applications, such as organic electronics and medicinal chemistry.
Uniqueness
2-(2-Fluorobenzamido)-N-(2-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzamido and methoxyphenyl groups enhances its stability, reactivity, and potential therapeutic effects compared to other similar compounds .
Properties
Molecular Formula |
C22H19FN2O3S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H19FN2O3S/c1-28-17-11-5-4-10-16(17)24-21(27)19-14-8-6-12-18(14)29-22(19)25-20(26)13-7-2-3-9-15(13)23/h2-5,7,9-11H,6,8,12H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
RNTHMRCGIKNWFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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